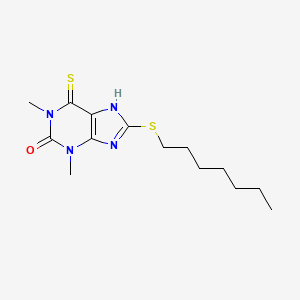

6-Thio-8-(N-heptylthio)theophylline

描述

Structure

3D Structure

属性

CAS 编号 |

4791-39-3 |

|---|---|

分子式 |

C14H22N4OS2 |

分子量 |

326.5 g/mol |

IUPAC 名称 |

8-heptylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |

InChI |

InChI=1S/C14H22N4OS2/c1-4-5-6-7-8-9-21-13-15-10-11(16-13)17(2)14(19)18(3)12(10)20/h4-9H2,1-3H3,(H,15,16) |

InChI 键 |

WSKPFQOBJBXMIA-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |

产品来源 |

United States |

Synthetic Methodologies for 6 Thio 8 N Heptylthio Theophylline Analogues

General Synthetic Strategies for Theophylline (B1681296) Derivatives

The synthesis of complex theophylline derivatives such as 6-Thio-8-(N-heptylthio)theophylline typically involves a stepwise functionalization of the core xanthine (B1682287) structure. This process is carefully orchestrated to introduce specific chemical groups at desired positions on the theophylline ring.

Preparation of 6-Thio-Theophylline Intermediates

The introduction of a thio-group at the C6 position of theophylline is a key step in forming the target compound's backbone. This transformation is generally achieved through a thionation reaction, which converts one of the carbonyl groups of the theophylline molecule into a thiocarbonyl group.

A common method for this conversion involves the use of thionating agents. One such reagent is Lawesson's reagent, which has been effectively used to convert the 2-oxo group of theophylline derivatives to a 2-thioxo group. This reaction is typically performed in an anhydrous solvent like toluene (B28343) under reflux conditions. A similar principle applies to the thionation of the C6 carbonyl group to produce the 6-thio-theophylline intermediate. Another reagent that can be employed for this purpose is phosphorus pentasulfide (P₄S₁₀).

The general reaction can be summarized as follows: Theophylline + Thionating Agent (e.g., Lawesson's Reagent) ➔ 6-Thio-Theophylline

Introduction of N-Heptylthio Moiety at Position 8

Once the 6-thio-theophylline intermediate is prepared, the next critical step is the introduction of the N-heptylthio side chain at the C8 position of the purine (B94841) ring. This is typically accomplished through an S-alkylation reaction.

One synthetic route involves the reaction of 8-bromo-substituted theophylline with a suitable thiol. For instance, 8-bromocaffeine, a closely related xanthine derivative, undergoes a reaction with thiourea (B124793) and an alkyl bromide in a one-pot, three-component process to yield 8-alkylmercaptocaffeine derivatives. researchgate.net A similar strategy can be adapted for theophylline, where an 8-halo-6-thio-theophylline intermediate reacts with heptanethiol to introduce the N-heptylthio group.

Another approach involves the direct substitution of the hydrogen atom at the 8-position. This can be achieved by reacting the theophylline derivative with heptanethiol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

A plausible reaction scheme is: 8-Bromo-6-thio-theophylline + Heptanethiol + Base ➔ this compound

Modern Synthetic Techniques in Theophylline Chemistry

In recent years, synthetic chemists have focused on developing more efficient and environmentally friendly methods for preparing theophylline derivatives. These modern techniques aim to reduce reaction times, increase yields, and minimize waste.

One-Pot Reaction Sequences

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency and resource utilization. sci-hub.seresearchgate.net Several one-pot procedures have been developed for the synthesis of various xanthine and theophylline derivatives. rhhz.netnih.govscispace.com

Catalyst-Free Approaches

Developing synthetic methods that avoid the use of, often expensive or toxic, catalysts is a key goal in green chemistry. rsc.org Catalyst-free reactions have been reported for the synthesis of various heterocyclic compounds, including derivatives of theophylline. acs.org

A notable example is the catalyst-free, three-component reaction for synthesizing 8-alkylmercaptocaffeine derivatives from alkyl bromides, thiourea, and 8-bromocaffeine, which proceeds in excellent yields. researchgate.net This demonstrates the feasibility of conducting S-alkylation on the xanthine core without a catalyst. Furthermore, catalyst-free protocols have been developed for the synthesis of other complex heterocyclic systems under aqueous and ambient conditions, highlighting a growing trend towards more sustainable synthetic methodologies. acs.orgbohrium.com

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation as an alternative energy source has gained traction in organic synthesis for its ability to accelerate reactions and improve yields. frontiersin.orgnih.gov This technique has been successfully applied to the synthesis of various theophylline derivatives. frontiersin.orgnih.govresearchgate.net

Research has shown that ultrasound-assisted synthesis can significantly reduce reaction times for the S-alkylation of triazole-substituted theophylline derivatives from 24-48 hours to just 50-60 minutes, while also increasing product yields. frontiersin.orgnih.gov For sulfur-substituted theophylline compounds, ultrasound irradiation has been noted to facilitate nucleophilic substitution reactions at milder temperatures, leading to cleaner reactions and higher yields. An ultrasound cleaner bath operating at a frequency of around 47 kHz is typically used for these reactions. nih.gov

Spectroscopic and Chromatographic Methods for Structural Characterization

The structural elucidation and purity assessment of synthesized this compound and its analogues are accomplished using a combination of modern analytical techniques. nih.gov These methods are essential to confirm the covalent structure, determine purity, and provide data for characterization. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure.

¹H NMR spectra would verify the presence of the N-methyl groups of the theophylline core (typically appearing as singlets), and the heptyl chain protons, which would present as a series of multiplets and a characteristic triplet for the terminal methyl group. nih.gov

¹³C NMR spectra provide information on the carbon skeleton, confirming the number of unique carbon atoms and their chemical environment, including the key C=S and C-S carbons. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to corroborate its elemental composition. Techniques like Electrospray Ionization (ESI) are common. nih.govcsfarmacie.cz The predicted monoisotopic mass for this compound (C₁₄H₂₂N₄OS₂) is 326.1235 Da. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. nih.gov Predicted m/z values for various adducts are also calculated to aid in spectral interpretation. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 327.13078 |

| [M+Na]⁺ | 349.11272 |

| [M-H]⁻ | 325.11622 |

| [M+K]⁺ | 365.08666 |

Data sourced from PubChemLite database. uni.lu

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound. researchgate.netresearchgate.net The analysis is typically performed using a reverse-phase column (such as a C18 column) with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.netresearchgate.net The compound's retention time under specific chromatographic conditions is a key identifier, and the peak area from the UV detector trace is used to quantify its purity. researchgate.net The method is suitable for determining xanthine derivatives from various matrices. researchgate.net

The combination of these techniques provides a comprehensive characterization of the synthesized molecule, ensuring its structural identity and purity, which is a prerequisite for any further studies. csfarmacie.cz

Molecular Mechanisms of Action and Biological Target Interactions

Histone Deacetylase (HDAC) Activation in Inflammatory Pathways

Synergistic Effects with Glucocorticoids

The parent compound, theophylline (B1681296), has demonstrated a synergistic anti-inflammatory effect when used in combination with inhaled corticosteroids (ICS). nih.gov This enhancement of glucocorticoid action is particularly relevant in the context of respiratory diseases like asthma. The primary mechanism underlying this synergy involves the activation of histone deacetylase-2 (HDAC2). drugbank.comnih.gov Low concentrations of theophylline can restore the activity of HDAC2, which is often impaired in inflammatory conditions due to oxidative stress. nih.gov Activated HDAC2 reverses the acetylation of pro-inflammatory genes, effectively suppressing their transcription. By augmenting the anti-inflammatory action of glucocorticoids, this synergistic relationship allows for greater control of inflammation. nih.gov While this mechanism is well-established for theophylline, it provides a strong basis for the expected activity of its derivatives like 6-Thio-8-(N-heptylthio)theophylline.

Impact on Gene Expression Regulation

Theophylline and its derivatives have been ingeniously repurposed as tools for controlling gene expression through the use of artificial riboswitches. nih.govbiorxiv.org A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds a small molecule ligand, resulting in a change in protein production. nih.gov In these engineered systems, a theophylline-binding aptamer is incorporated into the 5' untranslated region of an mRNA.

In the absence of the theophylline derivative, the riboswitch adopts a conformation that allows the ribosome to bind and translate the mRNA into protein. When this compound or a similar analog is introduced, it binds to the aptamer, inducing a conformational change in the mRNA. This change can mask the ribosome binding site, thereby blocking translation and repressing gene expression. nih.govbiorxiv.org The efficiency of this regulation is dose-dependent, allowing for fine-tuned control over the expression of a target gene. nih.gov This technology has proven effective in various organisms, including mycobacteria, for studying gene function and essentiality. nih.gov

Table 1: Theophylline-Dependent Riboswitch Characteristics

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Ligand-induced conformational change in mRNA | nih.gov |

| Effect | Typically repression of translation (can be engineered for activation) | biorxiv.org |

| Control | Dose-dependent response to theophylline concentration | nih.gov |

| Application | Inducible gene expression for studying gene function | nih.govbiorxiv.org |

Non-Canonical Molecular Interactions

Beyond its classical mechanisms, such as phosphodiesterase inhibition, the theophylline scaffold and its derivatives engage in several non-canonical molecular interactions, revealing a broader range of biological activities.

Selective Noncompetitive Progesterone (B1679170) Receptor Antagonism

Research has identified that 8-alkylthio-6-thio-substituted theophylline analogues, a class to which this compound belongs, function as selective noncompetitive progesterone receptor (PR) antagonists. nih.govnih.gov Unlike conventional PR antagonists that compete with progesterone for binding within the receptor's ligand-binding pocket, these theophylline derivatives act at a different site. nih.gov

Studies using a structurally related compound, 6-Thio-8-(2-ethylbutyl)thiotheophylline, demonstrated that it inhibits PR-mediated gene transcription without displacing progestins from the ligand-binding domain. nih.govnih.gov This noncompetitive antagonism was observed through the inhibition of a mouse mammary tumor virus (MMTV)-luciferase reporter and endogenous PR-regulated alkaline phosphatase activity in breast cancer cells. nih.govnih.gov This novel class of PR inhibitors provides a unique tool for investigating progesterone receptor action and presents a lead for developing new therapeutic agents. nih.gov

Table 2: Activity of 8-alkylthio-6-thiotheophylline Analogs on Progesterone Receptor

| Compound Class | Mechanism of Action | Target Pathway | Outcome | Reference |

|---|

Modulation of Ion Channels (e.g., Potassium Channels)

Potassium channels are crucial membrane proteins that regulate a wide array of physiological processes, including neuronal excitability and muscle contraction. frontiersin.orgmdpi.com Theophylline has been shown to modulate the activity of specific potassium channels, which contributes to some of its pharmacological effects. nih.gov Specifically, theophylline can increase the open probability of calcium-activated potassium (KCa) channels. nih.gov These channels are activated by increases in intracellular calcium and play a key role in hyperpolarizing the cell membrane, which generally reduces cellular excitability. The interaction with KCa channels represents a significant modulatory action of theophylline on cellular function. nih.gov

Antitussive Mechanism Elucidation

The cough-suppressing, or antitussive, properties of theophylline have been linked to its modulation of potassium channels. nih.gov The mechanism does not rely on its bronchodilator or anti-inflammatory effects but rather on a direct action on sensory nerves. nih.gov Theophylline inhibits the activation of vagal sensory nerves in response to various tussive stimuli. This inhibition is achieved by increasing the activity of KCa channels, likely the small-conductance (SK) subtype, within these nerves. nih.gov The opening of these channels leads to hyperpolarization of the nerve membrane, making it less likely to fire an action potential and transmit the cough signal. This finding highlights a previously unrecognized mechanism for theophylline's clinical effects and suggests a pathway for developing novel antitussive drugs. nih.gov

Effects on Neutrophil Chemotaxis and Cytokine Production (IL-6, IL-8, TNF-alpha)

Theophylline is known to possess significant anti-inflammatory properties, which include the modulation of immune cell function and cytokine production. nih.govnih.gov Neutrophils are key players in the inflammatory response, and their migration to sites of inflammation (chemotaxis) is tightly regulated by cytokines, also known as chemokines. scienceopen.com

Key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) are central to this process. TNF-α can stimulate endothelial cells and other cell types to produce IL-8, a potent chemoattractant and activator for neutrophils. umich.edunih.gov TNF-α can also induce the production of IL-6, which has broad pro-inflammatory effects. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Theophylline |

| Glucocorticoids |

| 6-Thio-8-(2-ethylbutyl)thiotheophylline |

| Progesterone |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

Preclinical Pharmacological and Biological Investigations

In Vitro Biological Activity Assays

No published in vitro studies were identified for 6-Thio-8-(N-heptylthio)theophylline.

Enzyme Kinetics and Inhibition Studies

There are no available research findings or data pertaining to the enzyme kinetics or enzyme inhibition properties of this compound. While the parent compound, theophylline (B1681296), is known to be metabolized by cytochrome P450 enzymes such as CYP1A2 and CYP2E1, specific kinetic parameters (K_m, V_max) or inhibitory constants (IC_50, K_i) for the 6-Thio-8-(N-heptylthio) derivative have not been reported. nih.govnih.gov

| Enzyme Target | Assay Type | IC_50 Value | K_i Value | Mode of Inhibition |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Receptor Binding and Functional Assays

No studies detailing the receptor binding affinity or functional activity of this compound at any specific receptor are present in the public domain. Research on other 8-alkylthio-6-thiotheophylline analogues has indicated activity as progesterone (B1679170) receptor (PR) inhibitors, but this has not been specifically demonstrated for the N-heptylthio variant. nih.govnih.gov

| Receptor | Binding Affinity (K_d/K_i) | Functional Assay Readout | Agonist/Antagonist Activity |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Cell-Based Assays for Anti-inflammatory Effects

There is no available scientific data from cell-based assays investigating the potential anti-inflammatory effects of this compound. Studies on the parent compound theophylline have shown modulation of inflammatory mediators, such as inhibiting TNF-alpha and increasing IL-10 production, but these findings cannot be directly attributed to the N-heptylthio derivative. nih.gov

| Cell Line | Inflammatory Stimulus | Biomarker Assessed (e.g., Cytokine, Enzyme) | Result (e.g., Inhibition %, IC_50) |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

In Vitro Antimicrobial and Antifungal Spectrum Analysis

No research detailing the in vitro antimicrobial or antifungal spectrum for this compound could be located. While other complex theophylline derivatives have been synthesized and tested for such properties, data specific to this compound against bacterial or fungal strains are absent from the literature. researchgate.net

| Microorganism | Assay Type (e.g., Broth Microdilution) | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Cellular Apoptosis and Proliferation Modulation

The effects of this compound on cellular apoptosis and proliferation have not been documented in published studies. Research on theophylline and other unrelated thio-compounds has indicated the potential to induce apoptosis and affect the cell cycle in various cancer cell lines, but these activities have not been investigated for the specific compound . nih.govoncotarget.commednexus.org

| Cell Line | Assay (e.g., Annexin V, MTT) | Endpoint Measured | Finding |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

In Vivo Pharmacodynamic Studies in Animal Models

No in vivo pharmacodynamic studies for this compound in any animal models have been reported in the scientific literature. Therefore, information regarding its biological effects, efficacy in disease models, or biomarker modulation in a whole-organism context is currently unavailable.

| Animal Model | Disease/Condition Studied | Pharmacodynamic Endpoint | Observed Effect |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Bronchodilatory Efficacy in Respiratory Disease Models

Direct preclinical studies assessing the bronchodilatory efficacy of this compound in respiratory disease models are not extensively available in the public domain. However, the bronchodilator activity of theophylline and its derivatives is a well-established concept, primarily attributed to the non-selective inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP and relaxation of airway smooth muscle.

Research into various 8-substituted theophylline derivatives has demonstrated that modifications at this position can influence bronchodilatory potency. For instance, a study on new 8-substituted theophylline derivatives investigated their spasmolytic activity on isolated guinea-pig tracheal strips. nih.gov While some compounds showed inhibitory activity on tracheal strips pre-contracted by histamine, their efficacy against acetylcholine-induced contractions was limited, suggesting a complex structure-activity relationship. nih.gov Another study on newly synthesized theophylline derivatives reported that several compounds exhibited moderate to good bronchodilator activity in vivo in guinea pigs, with some showing efficacy comparable to the standard drug, aminophylline. nih.gov

It is important to note that these studies did not specifically include this compound. The introduction of a thioether linkage at the 8-position and a thio group at the 6-position would significantly alter the physicochemical properties of the theophylline backbone, which could in turn modulate its interaction with relevant biological targets like PDEs and adenosine (B11128) receptors. Therefore, while theophylline itself is a known bronchodilator, the specific bronchodilatory profile of this compound remains to be elucidated through direct preclinical testing.

Anti-inflammatory Potential in Murine Models of Inflammation

The anti-inflammatory properties of theophylline are well-documented and are thought to contribute to its therapeutic effects in chronic respiratory diseases. These effects are mediated through various mechanisms, including the inhibition of inflammatory gene expression and the promotion of apoptosis in inflammatory cells. nih.gov

Preclinical investigations into other thiopurine derivatives have suggested potential anti-inflammatory activity. For example, a study on a thiosemicarbazone derivative demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model in rats, suggesting an action on early inflammatory mediators like histamine. nih.gov

While no specific studies on the anti-inflammatory potential of this compound in murine models of inflammation have been published, the structural modifications present in this molecule could theoretically influence its anti-inflammatory activity. The lipophilicity conferred by the N-heptylthio group might enhance its tissue distribution and cellular uptake, potentially modulating its interaction with inflammatory pathways. However, without direct experimental evidence, any discussion on its anti-inflammatory potential remains speculative and an area for future research.

Assessment of Progesterone Receptor Antagonistic Activity in Relevant Animal Systems

A significant area of investigation for 6-thiotheophylline (B1231960) derivatives has been their activity as progesterone receptor (PR) antagonists. A study focused on 8-alkylthio-6-thio-substituted theophylline analogues identified this class of compounds as selective, noncompetitive PR antagonists. nih.govnih.gov In this research, a library of approximately 150 theophylline analogues was screened for their ability to inhibit progesterone, estrogen, glucocorticoid, and androgen signaling. nih.govnih.gov

The key findings from this research indicated that branched 8-alkylthio-6-thio-substitutions of theophylline were particularly effective and selective for PR inhibition. nih.govnih.gov The lead compound identified in this study was 6-Thio-8-(2-ethylbutyl)thiotheophylline, which demonstrated the ability to inhibit both a reporter gene regulated by the progesterone receptor and the endogenous PR-regulated alkaline phosphatase activity in T47D breast cancer cells. nih.govnih.gov This antagonistic activity was found to be noncompetitive, meaning the compound does not compete with progestins for binding to the ligand-binding pocket of the receptor. nih.govnih.gov

Although this compound was not the lead compound, as a member of the 8-alkylthio-6-thiotheophylline class, it is expected to share this mechanism of action. The structure-activity relationship studies in the aforementioned paper provide a strong rationale for its potential as a progesterone receptor antagonist.

Table 1: Progesterone Receptor Antagonistic Activity of 8-Alkylthio-6-Thiotheophylline Analogues

| Compound Class | Target Receptor | Mechanism of Action | Key Findings |

| 8-alkylthio-6-thio-substituted theophyllines | Progesterone Receptor (PR) | Selective, noncompetitive antagonism | Branched alkyl chains at the 8-position enhance selective PR inhibition. nih.govnih.gov |

This table summarizes the general findings for the class of compounds to which this compound belongs, as specific data for this exact compound is not detailed in the cited literature.

Investigation of Antitussive Effects in Preclinical Models

The parent compound, theophylline, has been shown in both preclinical and clinical studies to possess antitussive properties. nih.gov It has been reported to be effective in improving cough symptoms in patients with asthma and COPD. nih.gov The mechanism of its antitussive action is thought to be novel and may involve a peripheral action on airway vagal sensory nerves. nih.gov Another methylxanthine, theobromine, has also demonstrated antitussive effects, inhibiting sensory nerve activation and cough in preclinical models and in humans. researchgate.net

There are no specific preclinical studies available that have investigated the antitussive effects of this compound. The structural modifications in this derivative could potentially influence its interaction with the targets involved in the cough reflex. The increased lipophilicity due to the N-heptylthio group might alter its pharmacokinetic profile and ability to reach relevant neural pathways. However, without dedicated studies, the antitussive potential of this compound remains an open question.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its target protein at an atomic level. For "6-Thio-8-(N-heptylthio)theophylline," these methods can elucidate its binding mode within the active site of a receptor, such as the adenosine (B11128) receptors, which are common targets for xanthine (B1682287) derivatives. tandfonline.comtandfonline.com

Molecular docking studies would involve the prediction of the preferred orientation of "this compound" when bound to a receptor to form a stable complex. The results of such studies can provide a binding energy score, which indicates the strength of the interaction. For instance, in silico docking of various xanthine derivatives has been used to identify potential inhibitors of enzymes like xanthine oxidase. orientjchem.orgnih.govejbps.com These studies have shown that specific substitutions on the xanthine core can significantly influence binding affinity. nih.gov

Following docking, MD simulations can be employed to study the stability of the predicted ligand-receptor complex over time. An MD simulation of "this compound" bound to a target protein would reveal the dynamic nature of their interactions, including the formation and breaking of hydrogen bonds and hydrophobic contacts. This provides a more realistic representation of the binding event than static docking. For example, MD simulations have been used to validate the stability of complexes between xanthine derivatives and their target proteins, confirming the initial docking predictions. researchgate.net

Table 1: Illustrative Molecular Docking Results of Xanthine Derivatives with a Hypothetical Receptor

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Theophylline (B1681296) | -6.5 | Phe168, Asn253 |

| 8-propylthio-theophylline | -7.8 | Phe168, Asn253, Leu249 |

| This compound | -9.2 (Predicted) | Phe168, Asn253, Leu249, Val84 |

Note: The data in this table is illustrative and based on typical findings in molecular docking studies of xanthine derivatives. The predicted score for "this compound" suggests that the N-heptylthio group could lead to enhanced binding through additional hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For "this compound," QSAR studies can be instrumental in predicting the activity of newly designed analogs and in understanding the structural features that are crucial for their therapeutic effects. nih.govresearchgate.net

A QSAR study would typically involve a set of theophylline analogs with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analog. Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed activities. Such models have been successfully applied to theophylline derivatives to predict their bronchodilatory and other activities. nih.govfabad.org.tr

For "this compound," a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), could provide a three-dimensional map of the regions where modifications to the molecule would likely lead to an increase or decrease in activity. tandfonline.com This information is invaluable for the rational design of more potent and selective analogs.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for "this compound" and its analogs would serve as a 3D query to search large chemical databases for novel compounds with the potential for similar therapeutic effects. nih.govacs.orgacs.org

The development of a pharmacophore model for a series of active theophylline derivatives would typically identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. tandfonline.com For instance, pharmacophore models for adenosine A2A receptor antagonists have been developed and successfully used to identify new and potent ligands. tandfonline.comnih.gov Given that "this compound" is a xanthine derivative, it is plausible that it interacts with adenosine receptors, making this approach highly relevant.

Once a reliable pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify novel chemical scaffolds that match the pharmacophoric features. This is a cost-effective method for discovering new lead compounds for further development. researchgate.net

In Silico Prediction of Biotransformation Pathways and Metabolite Formation

Understanding the metabolic fate of a drug candidate is a critical aspect of drug development. In silico tools can predict the likely metabolic pathways of "this compound" and the structures of its potential metabolites. These predictions are based on known biotransformation reactions catalyzed by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. pensoft.net

For methylxanthines like theophylline, the main metabolic routes include N-demethylation and oxidation. mdpi.com In silico metabolism prediction software can identify the specific CYP isoforms likely to be involved in the metabolism of "this compound." researchgate.net For example, the N-demethylation of the xanthine core is often mediated by CYP1A2, CYP2C9, CYP2D6, and CYP3A4. pensoft.net The software can also predict the sites on the molecule that are most susceptible to metabolic attack.

Table 2: Predicted Sites of Metabolism for this compound

| Predicted Metabolic Reaction | Likely Metabolite | Predicted CYP Isoform(s) |

| N-demethylation | 6-Thio-8-(N-heptylthio)-1-methylxanthine | CYP1A2, CYP3A4 |

| N-demethylation | 6-Thio-8-(N-heptylthio)-3-methylxanthine | CYP1A2, CYP2E1 |

| S-oxidation | 6-Thio-8-(N-heptylsulfinyl)theophylline | CYP2C19 |

| Alkyl-chain hydroxylation | 6-Thio-8-(hydroxy-N-heptylthio)theophylline | CYP3A4, CYP2D6 |

Note: This table presents hypothetical metabolic pathways based on the known metabolism of xanthine derivatives and predictions from in silico tools.

In Silico ADME Profiling and Bioavailability Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is used to predict the pharmacokinetic properties of a drug candidate early in the discovery process. nih.gov For "this compound," these predictions can help to assess its potential as a viable drug.

Various computational models can predict key ADME parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and oral bioavailability. nih.govresearchgate.net These predictions are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area.

The "rule of five" is a well-known guideline for predicting the oral bioavailability of a compound. nih.gov In silico tools can quickly calculate these properties for "this compound" and assess its drug-likeness. While these predictions are not a substitute for experimental data, they are invaluable for prioritizing compounds and identifying potential liabilities early on.

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight | 326.48 g/mol | Favorable (within "rule of five") |

| LogP (octanol/water) | 3.9 | Good lipophilicity for absorption |

| Hydrogen Bond Donors | 1 | Favorable (within "rule of five") |

| Hydrogen Bond Acceptors | 4 | Favorable (within "rule of five") |

| Polar Surface Area | 85.5 Ų | Likely good cell permeability |

| Predicted Oral Bioavailability | Moderate to High | Promising for oral administration |

Note: The predicted values in this table are derived from computational models and serve as an initial assessment of the compound's ADME properties.

Future Research Directions and Therapeutic Potential

Exploration of Novel Therapeutic Indications Beyond Respiratory Diseases

Initially recognized for its bronchodilatory and anti-inflammatory effects in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), the therapeutic profile of theophylline (B1681296) and its derivatives is expanding. ontosight.ainih.govnih.govdrugs.com The structural modifications in 6-Thio-8-(N-heptylthio)theophylline may confer unique biological activities, opening doors to new therapeutic areas. ontosight.ai

Research into related theophylline analogs has revealed potential applications in diverse fields. For instance, certain 8-alkylthio-6-thio-substituted theophylline derivatives have been identified as selective noncompetitive progesterone (B1679170) receptor antagonists, suggesting a role in reproductive health and cancers of the reproductive tract. nih.gov Specifically, 6-Thio-8-(2-ethylbutyl)thiotheophylline has shown the ability to inhibit progesterone receptor-regulated activity in breast cancer cells. nih.gov Furthermore, other modified nucleosides like 6-thio-2'-deoxyguanosine (B1664700) (THIO) have demonstrated anti-tumor activity in gliomas by inducing telomeric DNA damage. nih.gov These findings encourage the investigation of this compound for similar non-respiratory applications, including various cancers and endocrine-related disorders.

Rational Design of Highly Selective and Potent Analogs

The future of this compound research lies in the rational design of more selective and potent analogs. researchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to elucidate how specific structural modifications influence the compound's interaction with biological targets. nih.govfrontiersin.org By systematically altering the substituents at various positions of the theophylline scaffold, researchers can aim to enhance therapeutic efficacy while minimizing off-target effects. ontosight.airesearchgate.net

For example, the synthesis of various 8-substituted xanthine (B1682287) derivatives has been a key area of focus, with the goal of improving pharmacological profiles. nih.govfrontiersin.org The introduction of different alkylthio groups at the 8-position and a thio group at the 6-position, as seen in this compound, can significantly impact the molecule's properties. ontosight.aiontosight.ai Research on related compounds has shown that branched alkylthio substitutions can lead to selective progesterone receptor inhibition. nih.gov This highlights the potential for fine-tuning the structure of this compound to optimize its activity for specific targets. Future design strategies will likely involve computational modeling and high-throughput screening to predict and identify novel analogs with superior therapeutic indices.

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of advanced omics technologies, such as proteomics and metabolomics, is set to revolutionize our understanding of the mechanisms of action of this compound and its derivatives. nih.gov These high-throughput methods provide a comprehensive view of the molecular changes within cells and organisms upon drug exposure, offering insights into signaling pathways, metabolic shifts, and off-target effects. nih.gov

Proteomics can identify the specific proteins that interact with the compound, revealing its direct targets and downstream signaling cascades. For instance, integrated transcriptomic and proteomic analyses of the related compound THIO in glioma cells revealed significant inhibition of cell invasion and proliferation pathways, alongside the triggering of DNA damage and apoptosis. nih.gov Metabolomics, on the other hand, can map the metabolic fate of the drug and its impact on cellular metabolism. By applying these technologies to this compound, researchers can gain a deeper understanding of its pharmacological profile, identify biomarkers for treatment response, and uncover potential new therapeutic applications.

Development of Targeted Delivery Systems

A significant area of future research is the development of targeted delivery systems for this compound to enhance its therapeutic efficacy and reduce potential systemic side effects. Nanoparticle-based drug delivery systems, such as chitosan (B1678972) nanoparticles and liposomes, offer a promising approach to improve the physicochemical properties and target selectivity of xanthine derivatives. revmedchir.ronih.govmdpi.com

Studies have shown that loading xanthine derivatives into chitosan nanoparticles can result in small, stable particles with high loading efficiency. revmedchir.roresearchgate.net These nanoparticles can potentially be tailored for targeted delivery to specific tissues or cells, thereby increasing the local concentration of the drug at the site of action and minimizing exposure to healthy tissues. For instance, polymeric nanoparticles have been shown to enhance the biodistribution of other drugs to specific organs. nih.gov The application of such nanotechnology to this compound could lead to more effective and safer therapeutic strategies, particularly for diseases requiring localized treatment.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Thio-8-(N-heptylthio)theophylline, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential thiolation and alkylation steps. First, theophylline undergoes thiolation at the 6-position using sulfurizing agents like P₂S₅ in anhydrous DMF. The 8-position is then alkylated with N-heptylthiol under basic conditions (e.g., K₂CO₃ in DMSO). Critical parameters include temperature control (60–80°C for thiolation, 40–60°C for alkylation), solvent purity, and inert atmosphere to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns by comparing chemical shifts to parent theophylline. Thioether groups (C-S) typically show deshielding in adjacent carbons.

- IR Spectroscopy : Validate S-H bond absence (post-alkylation) and monitor C=S stretches (~1050–1250 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns consistent with the heptylthio moiety.

- HPLC : Assess purity using C18 columns with UV detection (λ = 270 nm). Retention time comparisons against standards ensure structural fidelity .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

- Methodological Answer :

- Adenosine Receptor Binding Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]CGS-21680 for A₂A receptors) to determine IC₅₀ values.

- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines to assess antiproliferative effects. Include positive controls (e.g., theophylline) and normalize to solvent-only conditions.

- Enzyme Inhibition : Measure PDE (phosphodiesterase) activity via fluorescence-based kits, comparing inhibition kinetics to unmodified theophylline derivatives .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with varying alkyl chain lengths (C3–C12) at the 8-position and evaluate binding affinity shifts.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with adenosine receptor binding pockets. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes.

- Free-Wilson Analysis : Quantify contributions of specific substituents to biological activity using regression models .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Replication Studies : Standardize assay protocols (e.g., cell line provenance, incubation times) to minimize variability.

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify confounding factors (e.g., solvent polarity in binding assays).

- Orthogonal Validation : Cross-verify results with alternative methods (e.g., SPR for binding kinetics if radioligand assays show discrepancies) .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with adenosine receptors?

- Methodological Answer :

- Docking Studies : Use Glide (Schrödinger Suite) with receptor structures (PDB: 3VG9 for A₂A) to generate pose clusters. Prioritize poses with hydrogen bonds to His264 and hydrophobic contacts to Phe168.

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs compared to the parent compound.

- QM/MM Simulations : Refine electronic interactions at the binding site using hybrid quantum-mechanical/molecular-mechanical methods .

Q. How should in vivo pharmacokinetic studies be structured to assess the bioavailability and metabolic stability of this compound?

- Methodological Answer :

- Dosing Regimens : Administer via oral gavage (5–20 mg/kg) and intravenous routes in rodent models to calculate absolute bioavailability (AUC₀–∞ ratios).

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and urine. Monitor demethylation or thioether oxidation products.

- Tissue Distribution : Quantify compound levels in target organs (e.g., brain, liver) using homogenized tissue extraction and HPLC-UV .

Q. What are the critical considerations when integrating this compound into combination therapies, particularly regarding experimental design for synergistic effects?

- Methodological Answer :

- Isobolographic Analysis : Define additive/synergistic effects using fixed-ratio combinations (e.g., 1:1, 1:3) in dose-response matrices.

- Mechanistic Complementarity : Pair with agents targeting downstream pathways (e.g., cAMP modulators if adenosine receptor antagonism is primary).

- Pharmacodynamic Modeling : Use Bliss Independence or Loewe Additivity models to quantify synergy thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。